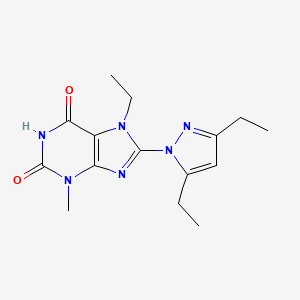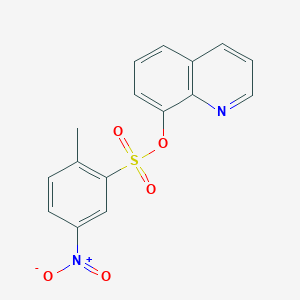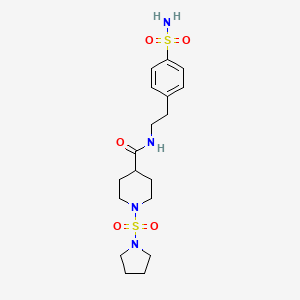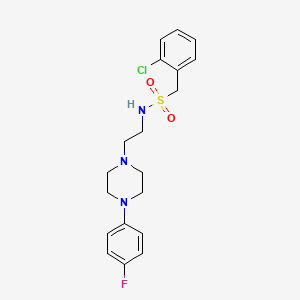
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as MRS 2179, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation, thrombosis, and inflammation. MRS 2179 has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 selectively binds to the P2Y1 receptor and blocks its activation by adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is expressed on platelets, vascular smooth muscle cells, and other cells. Activation of the P2Y1 receptor by ADP leads to platelet aggregation and vasoconstriction, which are important in hemostasis and thrombosis. By blocking the P2Y1 receptor, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have various biochemical and physiological effects. In platelets, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced platelet aggregation, calcium mobilization, and secretion of platelet granules. In vascular smooth muscle cells, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced vasoconstriction and calcium mobilization. In addition, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has several advantages for laboratory experiments. It is a highly potent and selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is also stable and can be stored for long periods of time. However, one limitation of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is that it may have off-target effects on other purinergic receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. One area of interest is the development of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 analogs with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the role of P2Y1 receptors in other diseases such as cancer and neurological disorders. Finally, the use of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications.
Méthodes De Synthèse
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 can be synthesized using various methods, including a multi-step synthesis approach or a one-pot synthesis approach. The multi-step synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde with ethyl acetoacetate to form the corresponding pyrazolylidene derivative. This intermediate is then reacted with 3-methyluracil and ethyl chloroformate to obtain 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. The one-pot synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde and 3-methyluracil in the presence of a base and a coupling reagent to form 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 directly.
Applications De Recherche Scientifique
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-9-8-10(6-2)21(18-9)14-16-12-11(20(14)7-3)13(22)17-15(23)19(12)4/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGIRPYVICKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)
![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)


![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)
